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Compound of Interest

Compound Name: Difluoromethanol

Cat. No.: B8680546 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

difluoromethanol (CHF₂OH). Due to the limited availability of direct experimental spectra for

this specific molecule in publicly accessible databases, this document compiles predicted data,

information from analogous compounds, and established spectroscopic principles to offer a

robust analytical profile. The information herein is intended to guide researchers in the

identification, characterization, and quality control of difluoromethanol and related substances

in a drug development context.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules. For difluoromethanol, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy
The proton NMR spectrum of difluoromethanol is expected to show two main signals: one for

the hydroxyl proton (-OH) and one for the methine proton (-CH).

-OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on

factors such as solvent, concentration, and temperature. It typically appears as a broad

singlet.
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-CH Proton: The methine proton is directly attached to the carbon bearing two fluorine

atoms. The strong electron-withdrawing effect of the fluorine atoms will cause a significant

downfield shift for this proton. Furthermore, it will exhibit coupling to the two equivalent

fluorine atoms, resulting in a triplet multiplicity (according to the n+1 rule for I=1/2 nuclei).

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon environment.

The single carbon atom in difluoromethanol will be significantly deshielded due to the

attached electronegative oxygen and two fluorine atoms. This will result in a downfield

chemical shift. The signal will be split into a triplet by the two directly attached fluorine atoms.

¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorinated organic

compounds.

The two equivalent fluorine atoms in difluoromethanol will give rise to a single signal in the

¹⁹F NMR spectrum. This signal will be split into a doublet by the adjacent methine proton.

The chemical shift will be in the characteristic region for aliphatic difluoro compounds.

Table 1: Predicted NMR Spectroscopic Data for Difluoromethanol

Nucleus
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Assignment

¹H 5.0 - 6.5 Triplet JH-F ≈ 50-60 -CHF₂

¹H Variable Broad Singlet - -OH

¹³C 110 - 125 Triplet JC-F ≈ 230-250 CHF₂OH

¹⁹F

-80 to -120

(relative to

CFCl₃)

Doublet JF-H ≈ 50-60 -CHF₂
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Note: Predicted values are based on data from structurally similar compounds and established

spectroscopic correlations. Actual experimental values may vary.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of difluoromethanol is
expected to show characteristic absorption bands for the O-H and C-F bonds.

Table 2: Characteristic IR Absorption Bands for Difluoromethanol

Wavenumber (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H stretch Alcohol (-OH)

3000 - 2850 C-H stretch Methine (-CH)

1200 - 1000 C-F stretch Fluorocarbon (-CF₂)

1150 - 1050 C-O stretch Alcohol (-C-O)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. For difluoromethanol, electron ionization (EI) would likely

lead to the fragmentation of the molecule.

Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, is

expected at m/z = 68.01 (based on the monoisotopic mass).[1]

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a

hydrogen atom, a fluorine atom, a hydroxyl group, or combinations thereof. Key expected

fragments are listed in the table below.

Table 3: Predicted Mass Spectrometry Fragmentation for Difluoromethanol
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m/z Possible Fragment

68 [CHF₂OH]⁺ (Molecular Ion)

67 [CF₂OH]⁺

49 [CH₂F]⁺

47 [CFO]⁺

31 [CH₂OH]⁺

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and accuracy.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of difluoromethanol in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) in a 5 mm NMR tube. The

choice of solvent can affect the chemical shift of the labile hydroxyl proton.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse sequence.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Instrument Parameters (¹⁹F NMR):

Spectrometer: 376 MHz or higher.

Pulse Sequence: Standard single-pulse sequence, often proton-coupled to observe H-F

coupling.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra internally to the residual

solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

absorption in the regions of interest.

Instrument Parameters (FT-IR):

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Acquisition: Record a background spectrum of the salt plates or solvent. Then, record

the sample spectrum. The instrument software will automatically subtract the background.

Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable inlet system (e.g., direct insertion probe for liquids or gas chromatography for

volatile samples).

Ionization: Use a standard electron ionization energy of 70 eV.[2]

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 10-100).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
The following diagrams illustrate key spectroscopic relationships and workflows.
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Caption: NMR spin-spin coupling in difluoromethanol.
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Caption: Predicted mass spectrometry fragmentation of difluoromethanol.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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